molecular formula C38H47N3O7Si B12383681 SiR-PEG4-alkyne

SiR-PEG4-alkyne

Cat. No.: B12383681
M. Wt: 685.9 g/mol
InChI Key: CVDBHPWKTKBFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SiR-PEG4-alkyne is a near-infrared rhodamine fluorescent dye containing silica and alkynyl groups. This compound is widely used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SiR-PEG4-alkyne involves the conjugation of a rhodamine dye with a polyethylene glycol (PEG) linker and an alkyne group. The general synthetic route includes:

    Preparation of Rhodamine Dye:

    PEGylation: The rhodamine dye is then conjugated with a PEG linker. This step typically involves the activation of the PEG linker with a suitable leaving group, such as a tosyl or mesyl group, followed by nucleophilic substitution with the rhodamine dye.

    Introduction of Alkyne Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: SiR-PEG4-alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a triazole ring through the reaction of an azide with an alkyne in the presence of a copper catalyst .

Common Reagents and Conditions:

Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, where the alkyne group of this compound reacts with an azide-containing molecule to form a stable triazole linkage .

Mechanism of Action

The mechanism of action of SiR-PEG4-alkyne involves its use in click chemistry reactions. The alkyne group of this compound reacts with azide-containing molecules to form a stable triazole linkage through the CuAAC reaction. This reaction is highly specific and efficient, allowing for the selective labeling and conjugation of biomolecules .

Molecular Targets and Pathways:

Properties

Molecular Formula

C38H47N3O7Si

Molecular Weight

685.9 g/mol

IUPAC Name

3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxo-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]spiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide

InChI

InChI=1S/C38H47N3O7Si/c1-8-16-44-18-20-46-22-23-47-21-19-45-17-15-39-36(42)27-9-12-30-33(24-27)38(48-37(30)43)31-13-10-28(40(2)3)25-34(31)49(6,7)35-26-29(41(4)5)11-14-32(35)38/h1,9-14,24-26H,15-23H2,2-7H3,(H,39,42)

InChI Key

CVDBHPWKTKBFEX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCC#C)C(=O)O3

Origin of Product

United States

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